5-Acetyl-2-aminonicotinaldehyde
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Overview
Description
5-Acetyl-2-aminonicotinaldehyde: is a chemical compound that belongs to the class of aminonicotinaldehydes. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The structure of this compound includes an acetyl group attached to the 5th position and an amino group attached to the 2nd position of the nicotinaldehyde ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-aminonicotinaldehyde typically involves the reaction of 2-aminonicotinaldehyde with acetylating agents. One common method is the acetylation of 2-aminonicotinaldehyde using acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the generated acid and to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-aminonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions
Major Products:
Oxidation: Formation of 5-acetyl-2-aminonicotinic acid.
Reduction: Formation of 5-acetyl-2-aminonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Acetyl-2-aminonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in coordination chemistry and material science .
Biology and Medicine: The compound has shown potential in biological applications, including antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against certain cancer cell lines and its ability to inhibit microbial growth .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable intermediates in the synthesis of drugs and pesticides .
Mechanism of Action
The mechanism of action of 5-Acetyl-2-aminonicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity is believed to be due to its ability to interfere with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
2-Aminonicotinaldehyde: Shares the aminonicotinaldehyde core structure but lacks the acetyl group.
5-Acetyl-2-aminopyridine: Similar structure but with a pyridine ring instead of a nicotinaldehyde ring.
Uniqueness: 5-Acetyl-2-aminonicotinaldehyde is unique due to the presence of both the acetyl and amino groups on the nicotinaldehyde ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-acetyl-2-aminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)6-2-7(4-11)8(9)10-3-6/h2-4H,1H3,(H2,9,10) |
InChI Key |
PLLWWXOEZONNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)N)C=O |
Origin of Product |
United States |
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